1,6-Dioxaspiro[2.6]nonane-2-carbonitrile
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Overview
Description
1,6-Dioxaspiro[26]nonane-2-carbonitrile is a chemical compound with the molecular formula C₈H₁₁NO₂ It is a spiro compound, which means it contains a bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dioxaspiro[2.6]nonane-2-carbonitrile typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the radical cyclization of carbohydrate derivatives, where free radicals are used to induce the formation of the spirocyclic ring . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,6-Dioxaspiro[2.6]nonane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary, but they typically involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
1,6-Dioxaspiro[2.6]nonane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6-Dioxaspiro[2.6]nonane-2-carbonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with a similar structure but different functional groups.
Spirodilactone: Contains a spirocyclic structure with lactone groups.
Uniqueness
1,6-Dioxaspiro[2.6]nonane-2-carbonitrile is unique due to its specific combination of a spirocyclic structure and a nitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1,7-dioxaspiro[2.6]nonane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO2/c9-6-7-8(11-7)2-1-4-10-5-3-8/h7H,1-5H2 |
InChI Key |
RYEADDVJGCJROR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCOC1)C(O2)C#N |
Origin of Product |
United States |
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